

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Fenoxaprop, (-)-

CAS No.: 113776-21-9

Cat. No.: B15722565

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Introduction

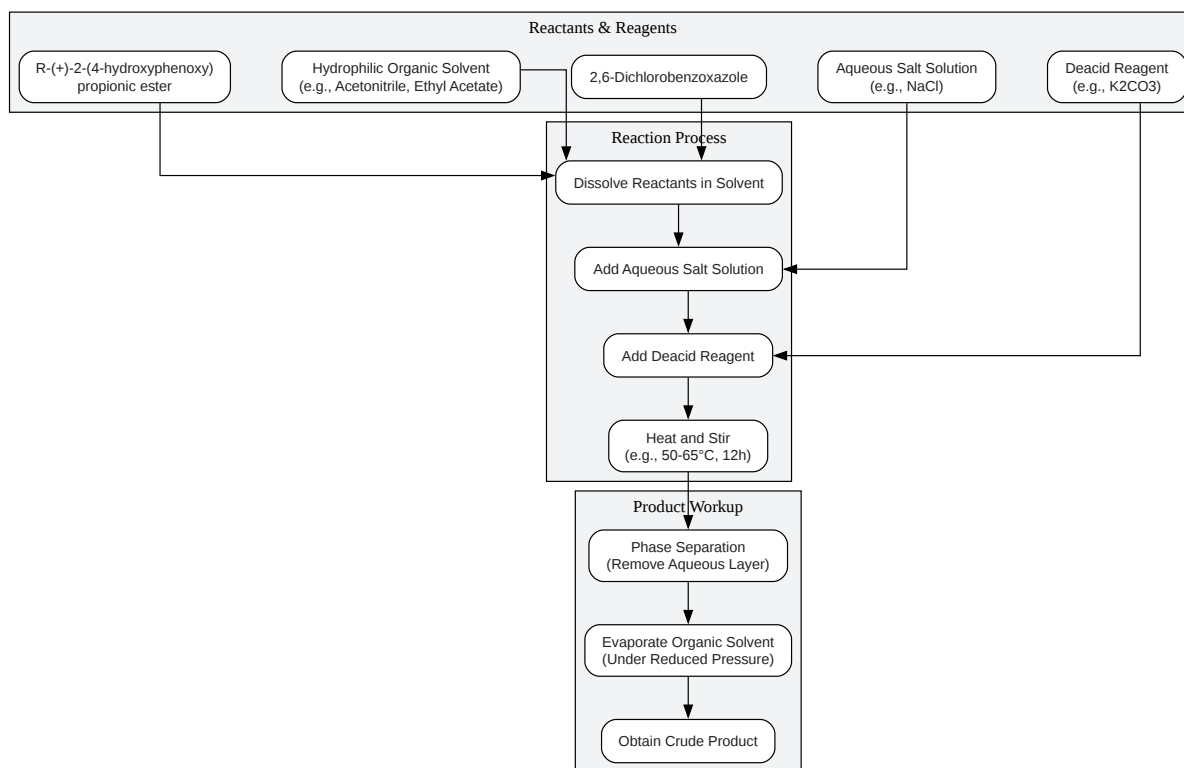
Fenoxaprop-P-ethyl, the R-(-)-enantiomer of fenoxaprop-ethyl, is a potent and selective herbicide widely used for the post-emergence control of annual and perennial grass weeds in various broadleaf crops.[1][2][3] As a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, its biological activity is highly stereospecific. The herbicidal efficacy resides almost exclusively in the R-(-)-isomer, also known as (-)-fenoxaprop, while the S-(+)-isomer is significantly less active.[1][4][5]

The mode of action involves the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase) within the plant's chloroplasts.[4][6] This enzyme is critical for the biosynthesis of fatty acids, essential components of cell membranes and lipid reserves. By blocking ACCase, fenoxaprop-P-ethyl disrupts lipid synthesis, leading to the cessation of growth and eventual death of the target grass weeds.[1][7] Given the enantioselective nature of its activity, the efficient synthesis and purification of the pure R-(-)-isomer are of paramount importance for producing an effective and environmentally conscious herbicide. This guide provides a detailed overview of the core methodologies for its chemical synthesis and subsequent purification.

Synthesis of (-)-Fenoxaprop (Fenoxaprop-P-ethyl)

The synthesis of Fenoxaprop-P-ethyl is typically achieved through the condensation of two key intermediates. The most direct and efficient methods involve a one-step reaction that establishes the ether linkage while preserving the desired stereochemistry. A prevalent method utilizes a chiral starting material, R-(+)-2-(4-hydroxyphenoxy) propionic ester, which is reacted with 2,6-dichlorobenzoxazole.[8]

Logical Workflow for Synthesis



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Caption: General workflow for the one-step synthesis of crude (-)-Fenoxaprop.

Experimental Protocol: One-Step Synthesis in a Biphasic System

This protocol is adapted from methodologies described in patent literature, which detail a high-yield synthesis in a hydrophilic organic phase/salt-containing aqueous system.[8] This system enhances the reaction rate by improving contact between reactants while preventing the decomposition of starting materials that can occur in a single aqueous phase.[8]

Materials:

- 2,6-Dichlorobenzoxazole
- R-(+)-2-(4-hydroxyphenoxy) ethyl propionate
- Acetonitrile (or Ethyl Acetate)
- Anhydrous Potassium Carbonate (K_2CO_3)
- Sodium Chloride (NaCl) solution (5-25%)
- Four-hole reaction flask equipped with a mechanical stirrer, condenser, and thermometer

Procedure:

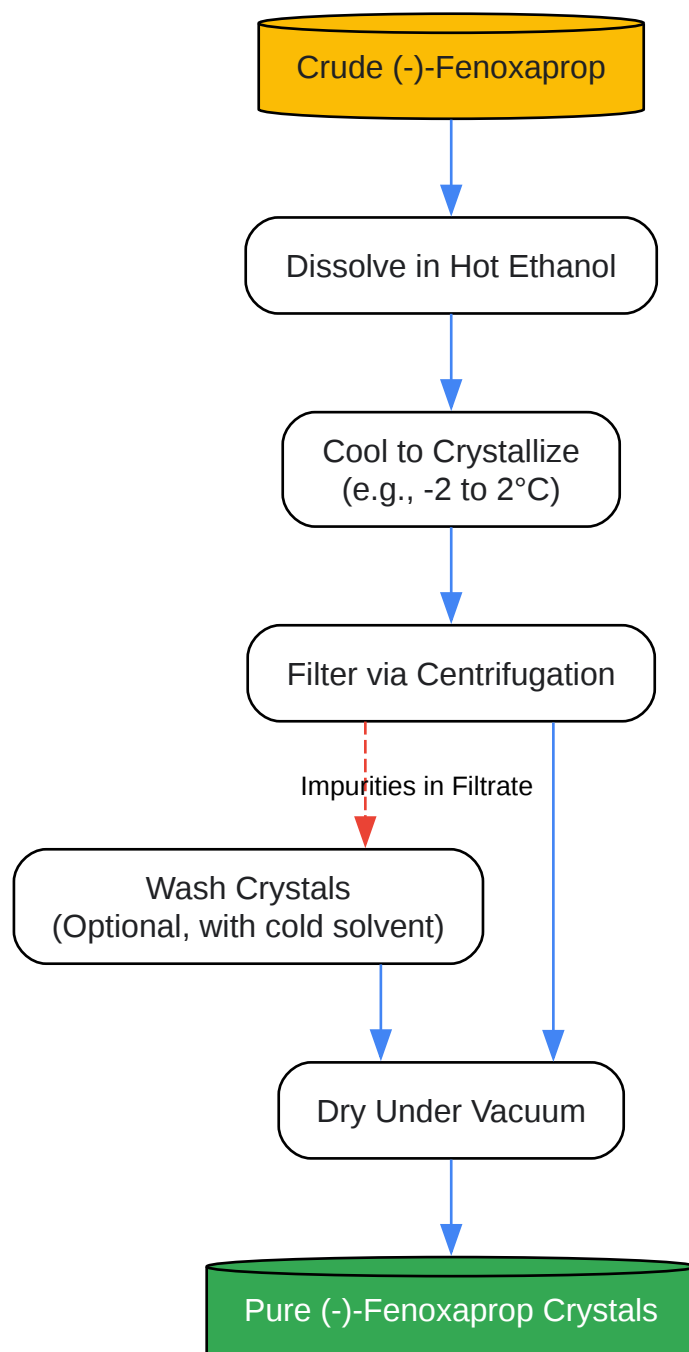
- In a 2000 mL four-hole flask, add 400 mL of acetonitrile. To this, add 37.6 g (0.2 mol) of 2,6-dichlorobenzoxazole and 42 g (0.2 mol) of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate. Stir the mixture until all solids are fully dissolved.
- To the resulting organic solution, add 800 mL of a 5% sodium chloride aqueous solution.
- Add 41.4 g (0.3 mol) of anhydrous potassium carbonate to the biphasic mixture.
- Begin vigorous stirring at approximately 150 rpm and heat the mixture to 65°C.
- Maintain the reaction at this temperature under continuous stirring for 12 hours.
- After the reaction period, cease heating and stirring and allow the two phases to separate in a separatory funnel.

- Remove and discard the lower aqueous layer.
- The organic layer is then subjected to distillation under reduced pressure to remove the acetonitrile.
- The remaining residue is the crude Fenoxaprop-P-ethyl, which will appear as a solid or viscous oil upon cooling.

Purification of (-)-Fenoxaprop Isomer

The primary method for purifying the crude (-)-Fenoxaprop isomer obtained from synthesis is recrystallization. This technique effectively removes unreacted starting materials, by-products, and any S-(+)-isomer that may have formed due to racemization, resulting in a product with high chemical and enantiomeric purity.

Logical Workflow for Purification



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Caption: Workflow for the purification of (-)-Fenoxaprop via recrystallization.

Experimental Protocol: Purification by Recrystallization

This protocol is based on the final purification steps outlined in various synthesis patents.[8][9]

Materials:

- Crude Fenoxaprop-P-ethyl
- Ethanol
- Crystallization vessel with cooling capabilities
- Centrifuge or vacuum filtration apparatus

Procedure:

- Transfer the crude product obtained from the synthesis workup into a suitable vessel.
- Add a minimal amount of hot ethanol (e.g., 80 mL per ~30 g of crude product) and heat the mixture to 70-90°C until the crude material is completely dissolved.[9]
- Slowly cool the solution to initiate crystallization. For optimal crystal formation and purity, the solution should be cooled gradually to between -2°C and 2°C.[9]
- Maintain the mixture at this low temperature to allow for complete precipitation of the product.
- Separate the resulting white, needle-like crystals from the mother liquor using a centrifuge or by vacuum filtration.
- (Optional) Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- Dry the final product under vacuum to remove residual solvent. The purified product should have a melting point in the range of 80-84°C.[8]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from different synthesis examples found in the literature.

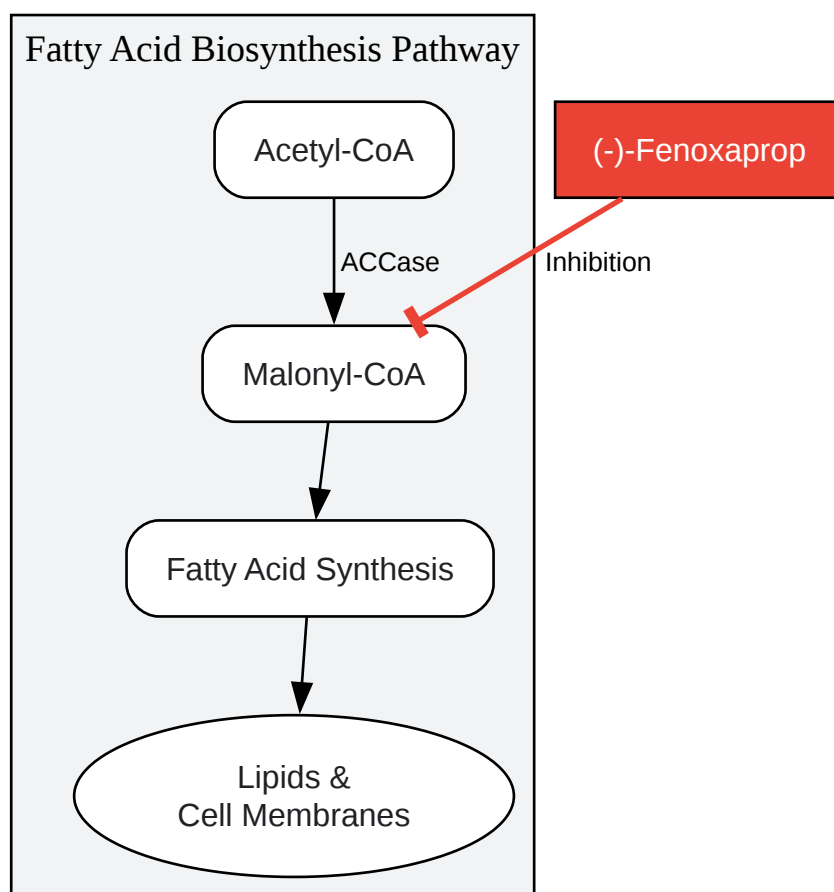
Table 1: Synthesis Reaction Outcomes

Parameter	Example 1[8]	Example 2[8]	Example 3[8]
Starting Materials	2,6-dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate	2,6-dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate	2,6-dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate
Solvent System	Acetonitrile / 5% NaCl	Ethyl Acetate / 25% NaCl	Acetonitrile (Anhydrous)
Molar Product Yield	93.5%	94%	85%
Product Purity	98%	98%	94%
Optical Purity	98%	98%	94%
Melting Point	80-84 °C	80-84 °C	80-84 °C

Mechanism of Action: ACCase Inhibition

Fenoxaprop-P-ethyl functions by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical step in fatty acid biosynthesis. This pathway is essential for plant survival.

Signaling Pathway Diagram



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Caption: Inhibition of ACCase by (-)-Fenoxaprop disrupts fatty acid synthesis.

Analytical Purity Assessment

To ensure the quality of the final product, both chemical and enantiomeric purity must be rigorously assessed.

- **Chemical Purity:** The overall purity of Fenoxaprop-P-ethyl, including the sum of both enantiomers, is determined using normal phase High-Performance Liquid Chromatography (HPLC) with a silica stationary phase and UV detection.[10]
- **Enantiomeric Purity:** The enantiomeric ratio (R- vs. S-isomer) is determined by chiral phase HPLC. This method separates the two enantiomers, allowing for precise quantification of the desired (-)-Fenoxaprop isomer.[10] A common mobile phase for this separation is a mixture of isooctane and 2-propanol with trifluoroacetic acid.[10]

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References

- [1. Fenoxaprop-P-ethyl \(Ref: AE F046360\) \[sitem.herts.ac.uk\]](#)
- [2. Information archivée dans le Web | Information Archived on the Web \[publications.gc.ca\]](#)
- [3. downloads.regulations.gov \[downloads.regulations.gov\]](#)
- [4. Fenoxaprop-ethyl \[sitem.herts.ac.uk\]](#)
- [5. The enantioselective enrichment, metabolism, and toxicity of fenoxaprop-ethyl and its metabolites in zebrafish - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Page loading... \[guidechem.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents \[patents.google.com\]](#)
- [9. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [10. Fenoxaprop-P-ethyl \[cipac.org\]](#)
- To cite this document: BenchChem. [For Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15722565/docs#for-researchers-scientists-and-drug-development-professionals\]](https://www.benchchem.com/product/b15722565/docs#for-researchers-scientists-and-drug-development-professionals)

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